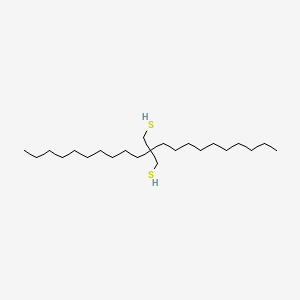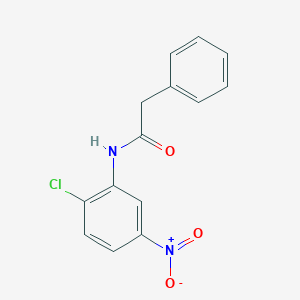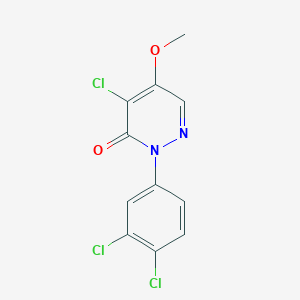
2,2-Bis(decyl)propane-1,3-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(decyl)propane-1,3-dithiol is a chemical compound with the molecular formula C23H48S2 and a molecular weight of 388.77 g/mol . It is also known by its IUPAC name, 2,2-didecyl-1,3-propanedithiol . This compound is characterized by the presence of two decyl groups attached to a propane-1,3-dithiol backbone, making it a dithiol compound.
Méthodes De Préparation
The synthesis of 2,2-Bis(decyl)propane-1,3-dithiol typically involves the reaction of 2,2-bis(hydroxymethyl)propane-1,3-diol with decyl bromide in the presence of a base such as sodium hydride . The reaction is carried out in anhydrous conditions to prevent the formation of unwanted by-products. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Analyse Des Réactions Chimiques
2,2-Bis(decyl)propane-1,3-dithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiol groups can lead to the formation of disulfides, while reduction can yield thiols .
Applications De Recherche Scientifique
2,2-Bis(decyl)propane-1,3-dithiol has several scientific research applications. In chemistry, it is used as a reagent for the protection of carbonyl compounds through the formation of dithianes . In biology, it is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions . In industry, it is used in the synthesis of polymers and as a stabilizer for various chemical processes .
Mécanisme D'action
The mechanism of action of 2,2-Bis(decyl)propane-1,3-dithiol involves its ability to form stable complexes with metal ions through its dithiol groups . These complexes can interact with various molecular targets and pathways, leading to changes in the activity of enzymes and proteins . The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, as it can participate in electron transfer processes and modulate the redox state of biological systems .
Comparaison Avec Des Composés Similaires
2,2-Bis(decyl)propane-1,3-dithiol can be compared to other dithiol compounds such as propane-1,3-dithiol and 1,2-ethanedithiol . While all these compounds contain dithiol groups, this compound is unique due to the presence of two decyl groups, which impart different physical and chemical properties . For example, the decyl groups increase the compound’s hydrophobicity and influence its solubility in organic solvents . This makes it more suitable for certain applications compared to other dithiol compounds .
Propriétés
IUPAC Name |
2,2-didecylpropane-1,3-dithiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48S2/c1-3-5-7-9-11-13-15-17-19-23(21-24,22-25)20-18-16-14-12-10-8-6-4-2/h24-25H,3-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOBKNJGRTUUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(CS)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2970436.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2970440.png)
![3-Chloro-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2970441.png)

![N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2970443.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2970444.png)
![N-(3-chloro-4-methylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2970445.png)
![3-Ethyl-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2970446.png)

![2,4-diethyl 3-methyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-2,4-dicarboxylate](/img/structure/B2970448.png)


